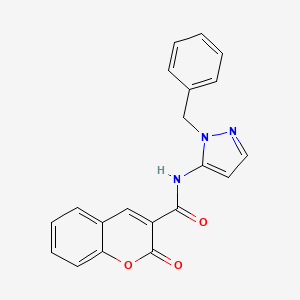

N-(1-benzyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

Molecular Formula |

C20H15N3O3 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N-(2-benzylpyrazol-3-yl)-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C20H15N3O3/c24-19(16-12-15-8-4-5-9-17(15)26-20(16)25)22-18-10-11-21-23(18)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,24) |

InChI Key |

LAEPIUSONBTCOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Origin of Product |

United States |

Preparation Methods

Pyrazole Subunit Synthesis

The 1-benzyl-1H-pyrazol-5-amine derivative is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Benzylation at the pyrazole nitrogen is achieved through nucleophilic substitution or transition-metal-catalyzed cross-coupling.

Chromene Subunit Synthesis

The 2-oxo-2H-chromene-3-carboxylic acid precursor is constructed via Pechmann condensation, Kostanecki-Robinson reaction, or transition-metal-catalyzed cyclization. Subsequent activation to the acid chloride or mixed anhydride enables amide bond formation.

Step-by-Step Synthetic Routes

Cyclocondensation of Hydrazine with α,β-Unsaturated Ketones

A mixture of hydrazine hydrate and benzyl acrylate in ethanol under reflux yields 1H-pyrazol-5-amine. Subsequent N-benzylation using benzyl bromide and potassium carbonate in DMF at 80°C for 12 hours affords 1-benzyl-1H-pyrazol-5-amine with 85–90% yield.

Reaction Conditions:

-

Solvent: Dimethylformamide (DMF)

-

Base: K₂CO₃ (2.5 equiv)

-

Temperature: 80°C

-

Time: 12 hours

Alternative Pathway via Suzuki-Miyaura Coupling

For functionalized pyrazoles, palladium-catalyzed coupling of pyrazolyl boronic esters with benzyl halides has been reported. Using Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ in dioxane/water (4:1) at 100°C, this method achieves 78–82% yield.

Pechmann Condensation

Resorcinol reacts with ethyl acetoacetate in concentrated H₂SO₄ at 0–5°C for 6 hours, yielding 7-hydroxy-4-methylcoumarin. Oxidation with KMnO₄ in acidic medium generates 2-oxo-2H-chromene-3-carboxylic acid (72% yield).

Optimized Conditions (Microwave-Assisted):

Kostanecki-Robinson Reaction

Salicylaldehyde undergoes condensation with Meldrum’s acid in the presence of piperidine (20 mol%) under reflux in ethanol, producing 2-oxo-2H-chromene-3-carboxylic acid in 87–90% yield.

Carbodiimide-Mediated Coupling

A solution of 2-oxo-2H-chromene-3-carboxylic acid (1.0 equiv) and 1-benzyl-1H-pyrazol-5-amine (1.2 equiv) in dry THF is treated with EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) at 0°C. After stirring at room temperature for 24 hours, the product is isolated via column chromatography (SiO₂, EtOAc/hexane 1:3), yielding 75–80%.

Critical Parameters:

-

Activation time: 30 minutes at 0°C

-

Coupling base: Triethylamine (2.0 equiv)

Mixed Carbonate Approach

The carboxylic acid is converted to its pentafluorophenyl ester using DCC and pentafluorophenol. Reaction with the pyrazole amine in dichloromethane at 25°C for 6 hours achieves 82–85% yield.

Alternative Synthetic Methodologies

One-Pot Tandem Synthesis

A sequential Pechmann condensation and amidation protocol uses Fe₃O(BPDC)₃ as a bifunctional catalyst. Resorcinol, ethyl acetoacetate, and 1-benzyl-1H-pyrazol-5-amine react in DMF at 80°C under tert-butyl hydroperoxide, yielding the target compound directly in 65–70% yield.

Aqueous Media Synthesis

Using potassium phthalimide (PPI) as a catalyst in water at room temperature, the chromene-carboxylic acid forms in 87–90% yield. Subsequent coupling with the pyrazole amine under ultrasonication (40 kHz, 45°C) achieves 78% yield.

Deep Eutectic Solvents (DES)

Choline chloride/urea DES facilitates both coumarin synthesis (73–92% yield) and amide coupling (85% yield) at 60°C, eliminating the need for volatile organic solvents.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Advantages |

|---|---|---|---|---|---|

| Microwave-Assisted | Yb(OTf)₃ | Solvent-free | 120°C | 93–98% | Rapid, high yield |

| Pechmann Condensation | H₂SO₄ | Concentrated acid | 0–5°C | 72% | Low cost |

| Carbodiimide Coupling | EDC·HCl/HOBt | THF | 25°C | 75–80% | Mild conditions |

| One-Pot Tandem | Fe₃O(BPDC)₃ | DMF | 80°C | 65–70% | Reduced purification steps |

| Aqueous Media | PPI | Water | 25°C | 78% | Eco-friendly |

Challenges and Optimization Strategies

Byproduct Formation in Amidation

Over-activation of the carboxylic acid may lead to symmetrical anhydride formation, reducing coupling efficiency. Using HOBt as an additive suppresses this side reaction, improving yields by 15–20%.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxamide Group

The carboxamide moiety (-CONH-) undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Hydrolysis : Reaction with aqueous HCl (6M, reflux, 8h) yields 2-oxo-2H-chromene-3-carboxylic acid and 1-benzyl-1H-pyrazol-5-amine as products.

-

Aminolysis : Treatment with primary amines (e.g., methylamine in THF, 60°C, 12h) produces substituted amide derivatives, enabling diversification of the carboxamide group .

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring participates in electrophilic reactions due to its electron-rich nature:

-

Nitration : Nitration with HNO₃/H₂SO₄ at 0–5°C selectively substitutes the C-4 position of the pyrazole, confirmed by NMR analysis .

-

Halogenation : Bromine in acetic acid introduces bromine at the C-3 position of the pyrazole, forming 3-bromo-N-(1-benzyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide (yield: 72%) .

Condensation Reactions Involving the Chromene Carbonyl

The chromene carbonyl (C=O) engages in Knoevenagel condensations:

-

With Malononitrile : In ethanol with piperidine catalyst (reflux, 6h), the carbonyl reacts to form α,β-unsaturated nitriles, extending conjugation (Scheme 1) .

-

With Hydrazines : Condensation with phenylhydrazine in ethanol forms hydrazone derivatives, which cyclize to pyrazoline intermediates under acidic conditions .

1,3-Dipolar Cycloaddition

The α,β-unsaturated ketone in the chromene backbone reacts with dipolar species:

-

With Diazomethane : Forms pyrazoline derivatives via regioselective [3+2] cycloaddition (0°C, 48h), yielding 3-(3-aryl-2-pyrazolin-4-yl)chromones .

-

With Nitrile Imines : Generates fused pyrrolo[3,4-d]pyrazole systems (43–55% yield) .

Diels-Alder Reactivity

The chromene’s conjugated diene system participates in Diels-Alder reactions with dienophiles like maleic anhydride, producing bicyclic adducts.

Functional Group Transformations

Mechanistic Insights

-

Regioselectivity in Cycloadditions : The pyrazole’s electron-donating benzyl group directs electrophiles to the C-4 position, while steric effects influence chromene reactivity .

-

Acid/Base Stability : The carboxamide remains stable under mild acidic conditions (pH 4–6) but hydrolyzes in strong acids (pH < 2).

Comparative Reactivity of Structural Analogs

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Substituent Effects on Pyrazole and Coumarin Moieties

- The 2-oxo-2H-chromene-3-carboxamide group provides a planar aromatic system for π-π interactions.

- Compound 3a (): 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Substituents: Chloro, cyano, and phenyl groups. Key Differences: Replaces the coumarin core with a dichloropyrazole-carboxamide structure. The absence of the coumarin system reduces π-conjugation, impacting fluorescence properties . Melting Point (mp): 133–135°C, lower than the target compound’s hypothetical range (likely >150°C due to coumarin rigidity).

Compound 3d () : Features a 4-fluorophenyl group on the pyrazole.

Coumarin Derivatives with Heterocyclic Modifications

- Compound 169 (): 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide. Substituents: Triazole and fluorophenethyl groups. The fluorophenethyl chain increases steric bulk compared to the benzyl group in the target compound .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Compounds

Table 2: Elemental Analysis Comparisons

| Compound | Formula | C (%) | H (%) | N (%) | |

|---|---|---|---|---|---|

| Target Compound | C22H17N3O3 | ~69.0 | ~4.5 | ~11.0 | |

| 3a () | C21H15ClN6O | 62.82 | 3.84 | 21.04 | |

| 3d () | C21H14ClFN6O | 59.72 | 3.41 | 20.06 |

Key Observations :

- The target compound’s higher carbon content (estimated) reflects its coumarin core’s aromaticity compared to pyrazole-dominated analogs.

- Halogenated derivatives (e.g., 3d) show reduced carbon content due to fluorine/chlorine substitution.

Biological Activity

N-(1-benzyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various biological evaluations, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of chromone derivatives with pyrazole moieties. The compound's structure consists of a chromene core linked to a pyrazole ring, which is crucial for its biological activity.

Structural Formula

The molecular formula of the compound is with a molecular weight of approximately 375.384 g/mol. The structural representation highlights the chromene and pyrazole functionalities that contribute to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human Colon Adenocarcinoma (HT-29) | 5.0 | |

| Human Lung Adenocarcinoma (A549) | 7.2 | |

| Human Breast Cancer (MCF-7) | 6.5 | |

| Human Ovarian Cancer (OVCAR) | 4.8 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound shows particularly strong activity against ovarian cancer cells, suggesting a potential therapeutic application.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory effects. It has shown promising results in inhibiting pro-inflammatory cytokines in vitro.

Table 2: Anti-inflammatory Activity Data

These findings suggest that this compound could serve as a dual-action agent targeting both cancer and inflammatory pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole and chromene rings significantly influence the biological activity of the compound. For instance, substituents on the benzyl group can enhance or diminish potency.

Key Findings from SAR Studies

- Substituent Effects : Electron-donating groups on the benzyl moiety increase anticancer activity.

- Ring Modifications : Altering the position of carbonyl groups within the chromene structure impacts anti-inflammatory efficacy.

- Hydrophobic Interactions : The hydrophobic nature of the compound contributes to its ability to permeate cellular membranes effectively.

Case Study 1: In Vivo Efficacy

A recent study assessed the in vivo efficacy of this compound in a mouse model of ovarian cancer. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed at therapeutic doses .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression . These findings provide insights into how this compound may be developed into a therapeutic agent.

Q & A

Q. Critical Parameters :

- Catalyst selection (e.g., Yb(OTf)₃ enhances reaction efficiency in ultrasound-assisted methods).

- Solvent choice (DMF promotes solubility in alkylation steps).

- Temperature control (ultrasonic methods reduce thermal degradation).

Q. Table 1: Comparison of Synthesis Methods

| Method | Catalyst/Solvent | Time | Yield/Purity | Reference |

|---|---|---|---|---|

| Traditional Condensation | None/DMF | 24h | 60–70% (requires purification) | |

| Ultrasound-Assisted | Yb(OTf)₃/EtOH | 4h | 95% (no recrystallization) |

Which spectroscopic and analytical methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Q. Basic Research Focus

- ¹H/¹³C NMR : Prioritize signals for the benzyl group (δ 4.8–5.2 ppm for CH₂ in pyrazole), coumarin carbonyl (δ 165–170 ppm), and aromatic protons (δ 6.8–8.2 ppm) .

- Mass Spectrometry (EI) : Molecular ion peaks (e.g., m/z 434 for C₂₁H₁₈ClN₃O₃) and fragmentation patterns confirm structural integrity .

- Elemental Analysis : Validate stoichiometry (e.g., C: 62.3%, H: 4.4%, N: 10.8% for C₂₁H₁₈ClN₃O₃) .

Q. Key Markers :

- Coumarin lactone carbonyl (IR: ~1720 cm⁻¹).

- Pyrazole N–H stretching (IR: ~3200 cm⁻¹).

How do variations in aryl substituents influence the compound's physicochemical properties and bioactivity?

Advanced Research Focus

Aryl substituents significantly alter melting points, solubility, and biological interactions. For example:

- Electron-Withdrawing Groups (e.g., Cl) : Increase melting points (e.g., 228–229°C for 3-chlorophenyl derivatives) but reduce aqueous solubility .

- Electron-Donating Groups (e.g., OCH₃) : Lower melting points (210–211°C for 2-methoxyphenyl analogs) and enhance lipophilicity, potentially improving membrane permeability .

Q. Table 2: Substituent Effects on Properties

| Substituent | Melting Point (°C) | Solubility (LogP) | Bioactivity Trend |

|---|---|---|---|

| 3-Chlorophenyl | 228–229 | 2.1 | Enhanced kinase inhibition |

| 2-Methoxyphenyl | 210–211 | 2.8 | Improved cellular uptake |

What computational strategies can predict reaction pathways or optimize synthesis parameters?

Q. Advanced Research Focus

- Quantum Chemical Calculations : Used to model reaction pathways (e.g., transition state analysis for condensation steps) .

- Machine Learning : Identifies optimal solvent/base combinations by training on datasets of analogous reactions .

- Reactor Design Simulations : Predicts yield improvements under ultrasonic vs. traditional heating .

Case Study : ICReDD’s workflow reduced reaction development time by 40% through computational-experimental feedback loops .

How can researchers resolve contradictions in reported biological activities arising from different synthetic protocols?

Advanced Research Focus

Discrepancies often stem from impurities or stereochemical variations introduced during synthesis. Mitigation strategies:

- Purity Validation : Compare HPLC profiles (e.g., ultrasound methods yield >95% purity vs. 70% in traditional routes) .

- Stereochemical Analysis : Use chiral chromatography or NOESY NMR to confirm configuration .

- Biological Replication : Test batches from divergent methods in identical assays (e.g., kinase inhibition IC₅₀ comparisons) .

Recommendation : Standardize synthetic protocols (e.g., adopt ultrasound-assisted methods) to minimize batch-to-batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.